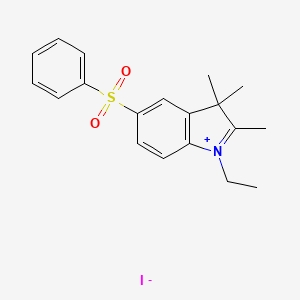
1-Ethyl-2,3,3-trimethyl-5-(phenylsulphonyl)-3H-indolium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2,3,3-trimethyl-5-(phenylsulphonyl)-3H-indolium iodide is a synthetic organic compound belonging to the indole family. Indoles are aromatic heterocyclic compounds with a wide range of applications in pharmaceuticals, dyes, and organic synthesis. This particular compound is characterized by the presence of an ethyl group, three methyl groups, a phenylsulphonyl group, and an iodide ion.
Méthodes De Préparation
The synthesis of 1-Ethyl-2,3,3-trimethyl-5-(phenylsulphonyl)-3H-indolium iodide typically involves the Fischer indole synthesis method. This method produces an aromatic heterocyclic indole from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions . The reaction conditions often include the use of Bronsted acids such as hydrochloric acid, sulfuric acid, polyphosphoric acid, or p-toluenesulfonic acid. Lewis acids like boron trifluoride, zinc chloride, iron chloride, and aluminum chloride can also be used as catalysts .
Industrial production methods for this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature control, and purification techniques are crucial for efficient production.
Analyse Des Réactions Chimiques
1-Ethyl-2,3,3-trimethyl-5-(phenylsulphonyl)-3H-indolium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Applications De Recherche Scientifique
1-Ethyl-2,3,3-trimethyl-5-(phenylsulphonyl)-3H-indolium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various indole derivatives, which are important in organic synthesis and medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 1-Ethyl-2,3,3-trimethyl-5-(phenylsulphonyl)-3H-indolium iodide involves its interaction with specific molecular targets and pathways. The phenylsulphonyl group plays a crucial role in its biological activity by interacting with enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
1-Ethyl-2,3,3-trimethyl-5-(phenylsulphonyl)-3H-indolium iodide can be compared with other similar compounds such as:
2,3,3-Trimethylindolenine: This compound lacks the phenylsulphonyl group and iodide ion, making it less reactive in certain chemical reactions.
1-Ethyl-2,3,3-trimethylindolenium-5-sulfonate: This compound has a sulfonate group instead of a phenylsulphonyl group, which may alter its solubility and reactivity.
2,3,3-Trimethyl-5-nitroindolenine: The presence of a nitro group instead of a phenylsulphonyl group significantly changes its chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
55203-51-5 |
|---|---|
Formule moléculaire |
C19H22INO2S |
Poids moléculaire |
455.4 g/mol |
Nom IUPAC |
5-(benzenesulfonyl)-1-ethyl-2,3,3-trimethylindol-1-ium;iodide |
InChI |
InChI=1S/C19H22NO2S.HI/c1-5-20-14(2)19(3,4)17-13-16(11-12-18(17)20)23(21,22)15-9-7-6-8-10-15;/h6-13H,5H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
OQJOGLZCCHZCOU-UHFFFAOYSA-M |
SMILES canonique |
CC[N+]1=C(C(C2=C1C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)(C)C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



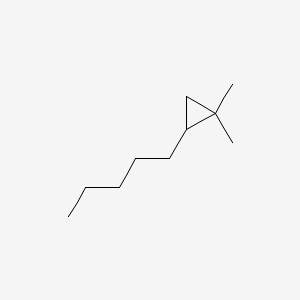
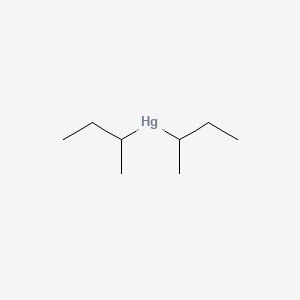
![Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl-](/img/structure/B13811431.png)
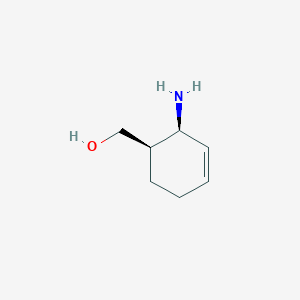
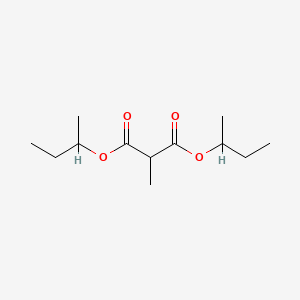
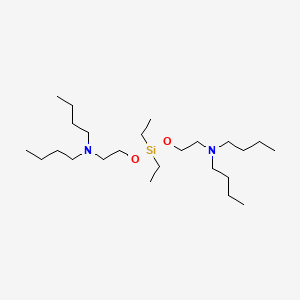
![Phenol,2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]-](/img/structure/B13811442.png)
![5-Chloro-2-[(2-chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13811446.png)
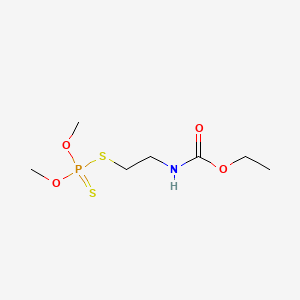

![Imidazo[4,5,1-HI]indazole](/img/structure/B13811470.png)
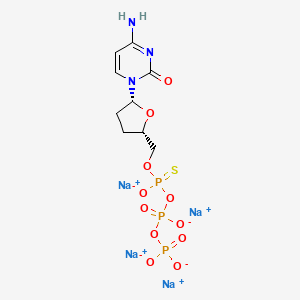
![6,7,8,9,10,11-Hexahydro-2H-pyrimido[6,1-A]isoquinoline-2,4(3H)-dione](/img/structure/B13811489.png)
